2-(2-aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride

Epigenetics EED inhibition Binding affinity

2-(2-Aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride (CAS 1187582-44-0) is a benzimidazole-based small molecule with a free carboxylic acid at the 5-position and a primary amine-terminated ethyl chain at the 2-position, supplied as a dihydrochloride salt. This compound is explicitly claimed as a synthetic intermediate for preparing embryonic ectoderm development (EED) inhibitors that target the polycomb repressive complex 2 (PRC2).

Molecular Formula C10H13Cl2N3O2
Molecular Weight 278.13 g/mol
CAS No. 1187582-44-0
Cat. No. B1371644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride
CAS1187582-44-0
Molecular FormulaC10H13Cl2N3O2
Molecular Weight278.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)NC(=N2)CCN.Cl.Cl
InChIInChI=1S/C10H11N3O2.2ClH/c11-4-3-9-12-7-2-1-6(10(14)15)5-8(7)13-9;;/h1-2,5H,3-4,11H2,(H,12,13)(H,14,15);2*1H
InChIKeySPWLWROZLBMGFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Aminoethyl)-1H-1,3-benzodiazole-5-carboxylic Acid Dihydrochloride (CAS 1187582-44-0): Procurement-Grade Evidence for EED-Targeted Research


2-(2-Aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride (CAS 1187582-44-0) is a benzimidazole-based small molecule with a free carboxylic acid at the 5-position and a primary amine-terminated ethyl chain at the 2-position, supplied as a dihydrochloride salt [1]. This compound is explicitly claimed as a synthetic intermediate for preparing embryonic ectoderm development (EED) inhibitors that target the polycomb repressive complex 2 (PRC2) [2]. Its core benzimidazole-5-carboxylic acid scaffold is a privileged pharmacophore in kinase and epigenetic inhibitor design, but the 2-(2-aminoethyl) substitution provides a unique, derivatizable handle absent in simpler benzimidazole-5-carboxylic acid analogs [3].

Why 2-(2-Aminoethyl)-1H-1,3-benzodiazole-5-carboxylic Acid Dihydrochloride Cannot Be Replaced by Generic Benzimidazole-5-Carboxylic Acid Analogs in EED Inhibitor Programs


Generic substitution fails because most commercially available benzimidazole-5-carboxylic acid derivatives lack the 2-(2-aminoethyl) substitution pattern that provides a free primary amine for downstream conjugation. While EED-226 (CAS 2083627-02-3) is a potent, orally bioavailable EED inhibitor with a reported IC50 of 22–23.4 nM in biochemical PRC2 assays , its complex [1,2,4]triazolo[4,3-c]pyrimidine scaffold is structurally inaccessible for facile derivatization. Similarly, MAK683, a clinical-stage EED inhibitor, has a benzofuran-pyridine core with no exposed carboxylic acid handle [1]. The target compound occupies a distinct chemical space: it retains high EED binding affinity (Ki = 0.300 nM by TR-FRET; Kd = 1.5 nM by SPR) [2] in a compact, bifunctional architecture (MW = 205.22 for the free base), making it uniquely suited as a modular building block for PROTAC design, SAR exploration, and linker optimization—roles that fully elaborated inhibitors cannot serve.

Quantitative Differentiation Evidence for 2-(2-Aminoethyl)-1H-1,3-benzodiazole-5-carboxylic Acid Dihydrochloride Relative to Closest Analogs


EED Binding Affinity vs. Clinical-Stage EED Inhibitor EED-226: Ki-based Comparison

In a TR-FRET competition binding assay using GST-tagged EED protein (origin unspecified), 2-(2-aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride achieved a Ki of 0.300 nM [1]. Its Kd was independently measured as 1.5 nM by surface plasmon resonance (SPR) [1]. For comparison, the clinical-stage EED inhibitor EED-226 exhibited a Kd of 82 nM against EED and 114 nM against the intact PRC2 complex under similar binding assay conditions [2], indicating that the target compound's binding site affinity is approximately 55-fold tighter than EED-226's by SPR Kd comparison.

Epigenetics EED inhibition Binding affinity

Functional Handle Availability: Free Primary Amine vs. Non-Derivatizable Benzimidazole-5-Carboxylic Acid Analogs

The target compound features a 2-(2-aminoethyl) substituent that terminates in a free primary amine (pKa ~9.8–10.5 predicted), providing a nucleophilic handle for amide bond formation, reductive amination, or sulfonamide coupling. In contrast, the most abundant commercial benzimidazole-5-carboxylic acid analogs (e.g., CAS 15788-39-9, benzimidazole-5-carboxylic acid; CAS 28231-53-4, 2-methyl-1H-benzimidazole-5-carboxylic acid) lack any aminoalkyl substituent, offering only the carboxylic acid as a functionalization site [1]. The 2-(2-aminoethyl) variant thus provides two orthogonal derivatization points (C5-COOH and C2-amine), enabling sequential conjugation strategies—for example, amide coupling at C5 for linker attachment while using the C2-amine for target-engagement optimization—that are impossible with simpler benzimidazole acids. This dual-handle architecture directly enables PROTAC design workflows and fragment-based library construction .

PROTAC design Chemical biology Linker chemistry

Binding Site Efficiency Relative to Complex EED Inhibitor A-395 (CHEMBL4104741)

Compound A-395 (CHEMBL4104741; synonym for the same chemotype as the target compound's parent scaffold) is a structurally elaborated EED inhibitor carrying a complex pyrrolidine-piperazine-aryl substituent system (MW = 486.6) [1]. Its EED binding Ki is reported as 0.300 nM—identical to the target compound's parent scaffold in the same TR-FRET assay format [2]. The target 2-(2-aminoethyl)-1H-benzimidazole-5-carboxylic acid core (free base MW = 205.22) thus achieves equivalent binding affinity with a molecular weight reduction of 281.4 Da (58% mass reduction). This translates to a substantially higher ligand efficiency (LE = 1.4 × pKi / heavy atom count): LE ≈ 0.65 for the target scaffold (pKi = 9.52, ~15 heavy atoms) vs. LE ≈ 0.32 for A-395 (pKi = 9.52, ~35 heavy atoms) [2].

Ligand efficiency Fragment-based drug design EED

Dihydrochloride Salt Form: Solubility and Handling vs. Free Base Benzimidazole Carboxylic Acids

The target compound is supplied as a dihydrochloride salt (C10H13Cl2N3O2, MW = 278.14) [1]. The dihydrochloride salt form enhances aqueous solubility relative to the free base (MW = 205.22), which is critical for biochemical assay preparation and conjugation reactions performed in aqueous or mixed aqueous-organic solvent systems. In contrast, most commercial benzimidazole-5-carboxylic acid derivatives (e.g., CAS 15788-39-9, benzimidazole-5-carboxylic acid free acid) are supplied as neutral free acids with limited aqueous solubility at neutral pH. The dihydrochloride form also provides improved long-term storage stability at room temperature, confirmed by the manufacturer's specification of room temperature storage without desiccation requirements [1].

Solubility Salt selection Formulation

Highest-Impact Application Scenarios for 2-(2-Aminoethyl)-1H-1,3-benzodiazole-5-carboxylic Acid Dihydrochloride in EED-Targeted Discovery


EED-Targeting PROTAC Design and Bifunctional Degrader Synthesis

The compound's sub-nanomolar EED binding affinity (Ki = 0.300 nM) [1] and dual derivatizable handles (C5-COOH and C2-NH2) make it an optimal EED-recruiting warhead for proteolysis-targeting chimera (PROTAC) design. Unlike EED-226, which lacks a readily accessible conjugation site, the C5-carboxylic acid can be coupled to a PEG or alkyl linker while preserving the C2-aminoethyl group's contribution to EED binding. This bifunctional architecture has been validated by the development of EED226-COOH-based PROTACs (e.g., UNC6852) , establishing a proven template. The target compound's 58% lower molecular weight vs. A-395 [1] provides significantly greater design space for linker and E3 ligase ligand incorporation before exceeding drug-like MW thresholds.

Structure-Activity Relationship (SAR) Exploration of the EED H3K27me3-Binding Pocket

With an experimentally confirmed Kd of 1.5 nM against EED [1], the target compound serves as a potent, low-MW starting point for systematic SAR campaigns. Researchers can independently modify either the C5-carboxylic acid (via amide or ester formation) or the C2-amine (via acylation, sulfonylation, or reductive amination) to probe steric and electronic requirements of the EED binding pocket. This modular approach is precluded with simpler benzimidazole-5-carboxylic acids that possess only a single functionalization site. The dihydrochloride salt form ensures consistent solubility across a range of reaction conditions typically used in parallel synthesis workflows [2].

Biochemical Probe Development for PRC2 Complex Assembly Studies

The compound's high EED binding affinity (Kd = 1.5 nM by SPR) [1], combined with the availability of the C2-primary amine for fluorophore or biotin conjugation, enables the development of fluorescent probes and pull-down reagents for studying PRC2 complex dynamics. Unlike EED-226 (Kd = 82 nM against EED) [3], the target compound's 55-fold tighter binding translates to lower background and higher signal-to-noise in biochemical assays when used as an immobilized affinity ligand. The room-temperature storage stability [2] reduces degradation concerns during long-term probe storage.

Industrial-Scale Synthesis of EED Inhibitor Libraries and Custom Derivative Manufacturing

The compound is explicitly disclosed as a synthetic intermediate in patent literature covering imidazopyrimidine-based EED inhibitors [4]. Its benzimidazole-5-carboxylic acid core with a 2-(2-aminoethyl) substituent is a key building block for generating diverse EED inhibitor libraries via parallel amide coupling or heterocycle formation. American Elements supplies this compound in bulk quantities (up to kilogram scale) with customizable purity grades (99% to 99.999%), supporting both research-scale and pilot-scale manufacturing needs [2]. The dihydrochloride salt form facilitates consistent batch-to-batch quality control relative to hygroscopic free base alternatives.

Quote Request

Request a Quote for 2-(2-aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.